Cas no 1797761-27-3 (2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide)

2-Chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide is a specialized quinoxaline sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoxaline core coupled with a cyclopentyl and hydroxyethyl sulfonamide moiety, offering versatility for further functionalization. The presence of both chloro and hydroxy groups enhances reactivity, making it a valuable intermediate for synthesizing biologically active compounds. This compound may exhibit favorable binding properties due to its sulfonamide group, which is often associated with enzyme inhibition. Its well-defined molecular architecture allows for precise modifications, supporting its use in drug discovery and development. Careful handling is advised due to its reactive functional groups.
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide structure
1797761-27-3 structure
Product name:2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
CAS No:1797761-27-3
MF:C15H18ClN3O3S
Molecular Weight:355.83972120285
CID:5925402
PubChem ID:75443804

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1797761-27-3
    • AKOS033451295
    • Z1591865230
    • EN300-26596308
    • 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
    • インチ: 1S/C15H18ClN3O3S/c16-15-10-17-14-9-12(5-6-13(14)18-15)23(21,22)19(7-8-20)11-3-1-2-4-11/h5-6,9-11,20H,1-4,7-8H2
    • InChIKey: WWARJEHTUCWSJC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C2C(C=CC(=C2)S(N(CCO)C2CCCC2)(=O)=O)=N1

計算された属性

  • 精确分子量: 355.0757403g/mol
  • 同位素质量: 355.0757403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.8Ų
  • XLogP3: 1.9

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26596308-0.05g
2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide
1797761-27-3 95.0%
0.05g
$212.0 2025-03-20

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide 関連文献

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamideに関する追加情報

2-Chloro-N-Cyclopentyl-N-(2-Hydroxyethyl)Quinoxaline-6-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1797761-27-3, known as 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline core with a sulfonamide group and additional substituents that confer it with distinct chemical properties.

The quinoxaline moiety, a bicyclic aromatic system, forms the backbone of this compound. It is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive molecules. The sulfonamide group attached to the quinoxaline ring adds further functionality, enhancing the compound's solubility and bioavailability. This feature is particularly important in drug design, where solubility plays a critical role in determining pharmacokinetic properties.

Recent studies have highlighted the potential of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide in the development of novel therapeutic agents. Researchers have explored its role as a potential inhibitor of certain enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and inflammatory disorders. The chloro substituent at position 2 of the quinoxaline ring contributes to the compound's electronic properties, influencing its reactivity and selectivity in biological systems.

The cyclopentyl group attached to the sulfonamide moiety introduces steric effects that can modulate the compound's interaction with target proteins. This structural feature is crucial in optimizing the compound's pharmacodynamic properties, ensuring that it can effectively bind to its intended targets while minimizing off-target effects. Additionally, the presence of a hydroxyethyl group provides hydrophilic characteristics, further enhancing the compound's ability to traverse biological membranes.

From a synthetic perspective, the preparation of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide involves a series of carefully controlled reactions. The synthesis typically begins with the formation of the quinoxaline core through condensation reactions between carbonyl compounds and ammonia derivatives. Subsequent steps involve functionalization of the quinoxaline ring with chlorine and sulfonamide groups, followed by the introduction of the cyclopentyl and hydroxyethyl substituents through nucleophilic substitution or coupling reactions.

The application of this compound extends beyond pharmaceuticals. Its unique chemical properties make it a promising candidate for use in materials science, particularly in the development of advanced materials with tailored electronic properties. For instance, researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs), where its aromatic system could contribute to efficient electron transport.

In terms of toxicity and safety profiles, preliminary studies indicate that 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide exhibits low acute toxicity in experimental models. However, further research is required to fully understand its long-term effects and potential for bioaccumulation. Regulatory agencies emphasize the importance of thorough toxicological evaluations for compounds intended for human use or environmental release.

Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its potential for enantioselective synthesis. The development of asymmetric catalytic methods could pave the way for large-scale production of enantiopure forms, which are often required in pharmaceutical applications due to their superior efficacy and reduced side effects compared to racemic mixtures.

In conclusion, 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide represents a fascinating example of how structural diversity can be harnessed to create compounds with multifaceted applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and materials science.

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